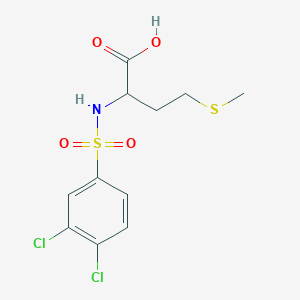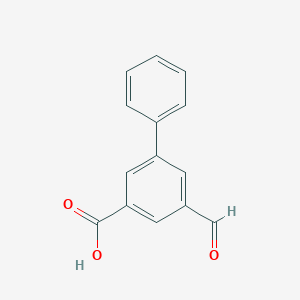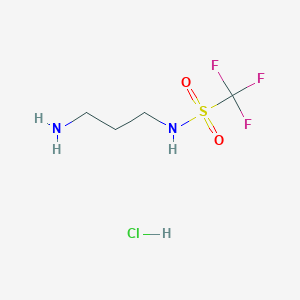
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine, a compound with a similar structure, is a dodecylamine substituted with 2 propylamine units. It is a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .
Synthesis Analysis
The synthesis of N-(3-aminopropyl)imidazole-based poly (ionic liquid) involves the modification of poly (styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole and benzyl chloride . Another method involves the reaction of imidazole with acrylonitrile to prepare N-cyanoethyl imidazole, which is then subjected to hydrogenation reduction reaction under the catalysis of Raney nickel .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in databases. For example, the molecular structure of N-(3-Aminopropyl)alanine, a related compound, is available in ChemSpider .Chemical Reactions Analysis
N-(3-aminopropyl)diethanolamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrochemiluminescence .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, include a boiling point of 182-184 °C, a density of 0.880, and solubility of 560g/L in organic solvents at 20 ℃ .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride and related compounds have been utilized in catalysis, particularly in the aminolysis of epoxides to produce β-amino alcohols. This process is noted for its high efficiency, stereoselectivity, and regioselectivity under mild conditions, using lanthanide triflates as catalysts (Chini et al., 1994).
Hydrophobization and Surface Modification
Research has developed synthetic routes to hydrophobic agents incorporating trifluoromethanesulfonamide functionalities. These agents, designed for potential hydrophobizing applications, demonstrate the versatility of trifluoromethanesulfonamide in modifying surface properties (Dyachenko et al., 2018).
Advanced Polymer Materials
The compound has found applications in the synthesis of advanced polymer materials, such as hydrophobically modified sulfobetaine copolymers. These materials exhibit promising antifouling properties and hemocompatibility due to their zwitterionic nature, combined with tailored hydrophobic components for enhanced performance (Woodfield et al., 2014).
Analytical and Preparative Chemistry
Trifluoromethanesulfonamide derivatives have been employed in analytical and preparative chemistry for selective reactions, such as the chemoselective deprotection of sulfonamides under acidic conditions. This approach offers a highly selective method for manipulating sulfonamide functional groups, crucial in synthetic organic chemistry (Javorskis & Orentas, 2017).
Environmental Applications
In environmental science, sulfonated thin-film composite nanofiltration membranes incorporating trifluoromethanesulfonamide functionalities have been developed for dye treatment. These membranes show improved water flux and dye rejection capabilities, highlighting the role of sulfonamide groups in enhancing separation processes (Liu et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Result of Action
Similar compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2O2S.ClH/c5-4(6,7)12(10,11)9-3-1-2-8;/h9H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDBOFQVHZZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
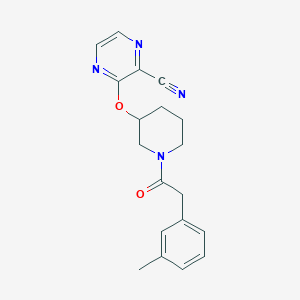
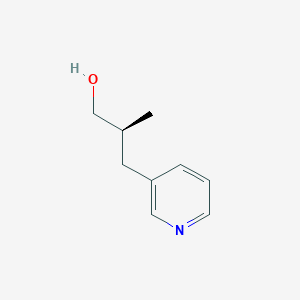

![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
